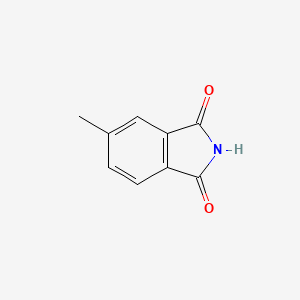

4-Methylphthalimide

Descripción general

Descripción

4-Methylphthalimide: is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of phthalimide, characterized by the presence of a methyl group at the fourth position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylphthalimide can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with methylamine. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as manganese (IV) oxide can be employed to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylphthalimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylphthalic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 4-methylphthalamic acid or 4-methylphthalamide, depending on the reducing agent and conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products:

Oxidation: 4-Methylphthalic acid.

Reduction: 4-Methylphthalamic acid or 4-Methylphthalamide.

Substitution: Various substituted phthalimides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of 4-methylphthalimide (MPMPH-1). Research demonstrated its efficacy against bone metastasis in breast cancer models. The compound was shown to significantly control cancer growth, reduce bone resorption, and stimulate bone and cartilage regeneration. The mechanism involves interference with adenylyl cyclase pathways, which are crucial for cellular signaling in cancer progression .

Case Study: Bone Cancer in Mice

- Objective: Evaluate the anti-tumor effects of MPMPH-1.

- Methodology: In vivo experiments were conducted using mice with induced breast cancer bone metastasis.

- Results:

- Reduced hypersensitivity and osteoclastic resorption.

- Induced chondrocyte multiplication, suggesting potential for bone regeneration.

- Conclusion: MPMPH-1 is relatively safe and effective in controlling cancer growth while promoting healing .

1.2 Pain Management

This compound has shown promise as an analgesic agent. Studies indicate that it effectively reduces mechanical hypersensitivity in various pain models, outperforming traditional inhibitors like MDL-12330A. Its long-lasting effect post-treatment highlights its potential as a therapeutic option for chronic pain management .

Material Science

2.1 Fluorescent Probes

This compound derivatives have been utilized to create fluorescent molecular switches. These compounds exhibit solvatochromic properties, making them suitable for applications in sensing technologies and bioimaging .

Case Study: Development of Fluorescent Probes

- Objective: Synthesize fluorescent derivatives of this compound.

- Methodology: Various synthetic routes were explored to modify the compound for enhanced fluorescence.

- Results:

- Successful synthesis of derivatives with tunable fluorescent properties.

- Potential applications in environmental monitoring and medical diagnostics.

Synthetic Applications

3.1 Polymer Chemistry

This compound can be transformed into various functionalized derivatives that serve as intermediates in polymer synthesis. Its derivatives are involved in creating high-performance polymers with applications in coatings, adhesives, and composite materials .

Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer treatment | Effective against breast cancer bone metastasis |

| Pain management | Reduces hypersensitivity longer than traditional treatments | |

| Material Science | Fluorescent probes | Developed solvatochromic molecular switches |

| Synthetic Applications | Polymer synthesis | Used as intermediates for high-performance polymers |

Mecanismo De Acción

The mechanism of action of 4-Methylphthalimide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Phthalimide: The parent compound, lacking the methyl group at the fourth position.

Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.

4-Chlorophthalimide: A derivative with a chlorine atom at the fourth position.

Comparison:

4-Methylphthalimide vs. Phthalimide: The presence of the methyl group in this compound enhances its hydrophobicity and may influence its reactivity and solubility compared to phthalimide.

This compound vs. Naphthalimide: Naphthalimide derivatives are often used in fluorescent dyes and have different electronic properties due to the extended conjugation in the naphthalene ring.

This compound vs. 4-Chlorophthalimide: The chlorine atom in 4-Chlorophthalimide introduces electron-withdrawing effects, which can alter the compound’s reactivity and interaction with biological targets.

Actividad Biológica

4-Methylphthalimide (MPMPH-1) is a compound belonging to the phthalimide family, which has garnered attention for its diverse biological activities, particularly in pain management and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- CAS Number : 40314-06-5

This compound exerts its biological effects primarily through the inhibition of adenylyl cyclase (AC), an enzyme that plays a crucial role in cellular signaling pathways. This inhibition leads to reduced levels of cyclic AMP (cAMP), which is implicated in various physiological processes, including pain perception and tumor growth regulation .

1. Antitumor Effects

Research indicates that MPMPH-1 demonstrates significant antitumor properties, particularly against breast cancer metastasis. In a study involving mice with breast cancer bone metastasis, treatment with MPMPH-1 resulted in:

- Reduction of Osteoclastic Resorption : The compound effectively prevented bone matrix degradation by inhibiting osteoclast activity.

- Chondrocyte Proliferation : MPMPH-1 promoted chondrocyte multiplication, suggesting potential for cartilage regeneration.

- Pain Relief : The compound significantly reduced hypersensitivity associated with cancer pain, indicating its dual role in managing both tumor growth and associated symptoms .

2. Analgesic Properties

MPMPH-1 has been shown to alleviate both acute and chronic pain in animal models. The analgesic effect is attributed to its ability to modulate pain pathways via AC inhibition. Notably, it was found to be effective against mechanical hypersensitivity induced by various inflammatory mediators such as IL-1β and bradykinin .

Toxicological Profile

While MPMPH-1 exhibits promising therapeutic effects, it also presents some mutagenic potential as indicated by in silico analyses and micronucleus assays. The compound's safety profile suggests a low to moderate level of mutagenicity, which necessitates further investigation into its long-term effects .

Table 1: Summary of Biological Activities

Case Study: Breast Cancer Model

In a controlled study involving mice with breast cancer bone metastasis:

Propiedades

IUPAC Name |

5-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRUJPIJOJHCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408788 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-06-5 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1), a derivative of 4-Methylphthalimide, in managing pain and cancer?

A1: Research suggests that MPMPH-1 exerts its effects through the inhibition of adenylyl cyclase. [, ] This enzyme plays a crucial role in various cellular processes, including pain signaling and tumor growth. By inhibiting adenylyl cyclase, MPMPH-1 may disrupt these pathways, leading to pain relief and anti-tumor effects. Specifically, in a mouse model of breast cancer bone metastasis, MPMPH-1 demonstrated the ability to:

- Reduce hypersensitivity and pain. []

- Prevent osteoclastic resorption of bone matrix, indicating a protective effect on bone structure. []

- Promote chondrocyte multiplication, suggesting potential for bone regeneration. []

Q2: What are the potential toxicological concerns associated with MPMPH-1?

A2: While MPMPH-1 shows promise in preclinical studies, toxicological evaluations raise some concerns. In silico analysis and in vivo micronucleus assay indicated a mutagenic potential for MPMPH-1, albeit with low to moderate confidence. [] This highlights the need for further investigation into its safety profile before clinical application. Future research should focus on:

Q3: What are the applications of this compound in polymer chemistry?

A3: this compound serves as a valuable building block in synthesizing hyperbranched aromatic polyimides. [] These polymers are known for their unique properties, including solubility in various organic solvents, high thermal stability, and low dielectric constants. Specifically, incorporating this compound as end-groups in these polymers resulted in:

- Lower density compared to linear analogues, potentially advantageous for specific applications. []

- Reduced dielectric constant, birefringence, and shorter cut-off wavelength, suggesting potential in optoelectronic devices. []

Q4: What are the future directions for research on this compound and its derivatives?

A4: While promising, research on this compound and its derivatives is still in its early stages. Key areas for future investigation include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.